molecular formula C8H8BrNO4S B1449210 3-Bromo-5-(methylsulfonamido)benzoic acid CAS No. 1501338-22-2

3-Bromo-5-(methylsulfonamido)benzoic acid

Cat. No. B1449210
M. Wt: 294.12 g/mol
InChI Key: IGGBNIZXCMXPBW-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylsulfonamido)benzoic acid, also known as 3-BrMSBA, is a sulfur-containing carboxylic acid. It is a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It has attracted considerable attention due to its unique properties, which include high reactivity and low toxicity. In recent years, 3-BrMSBA has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, biocatalysis, and drug delivery.

Scientific Research Applications

3-Bromo-5-(methylsulfonamido)benzoic acid has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in biocatalysis, as a catalyst for the synthesis of various organic compounds. Additionally, 3-Bromo-5-(methylsulfonamido)benzoic acid has been used in drug delivery, as a carrier molecule for drug molecules.

Mechanism Of Action

The mechanism of action of 3-Bromo-5-(methylsulfonamido)benzoic acid is not fully understood. However, it is believed to act as an acid catalyst, promoting the formation of carbon-carbon bonds and other reactions. Additionally, it is thought to act as a nucleophile, reacting with electrophiles to form new molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-5-(methylsulfonamido)benzoic acid are not fully understood. However, studies have shown that it is not toxic to humans and other organisms, and is not mutagenic or carcinogenic. Additionally, it has been shown to have anti-inflammatory and antifungal properties.

Advantages And Limitations For Lab Experiments

3-Bromo-5-(methylsulfonamido)benzoic acid has several advantages for use in laboratory experiments. It is easy to synthesize and store, and has a low toxicity. Additionally, it is highly reactive and can be used in a variety of applications. However, it is not suitable for use in large-scale synthesis, as it is expensive and difficult to obtain in large quantities.

Future Directions

The future of 3-Bromo-5-(methylsulfonamido)benzoic acid is promising. It has potential applications in a wide range of industries, including pharmaceuticals, biocatalysis, and drug delivery. Additionally, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis.

properties

IUPAC Name

3-bromo-5-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-5(8(11)12)2-6(9)4-7/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGBNIZXCMXPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methylsulfonamido)benzoic acid

Synthesis routes and methods

Procedure details

3-Amino-5-bromobenzoic acid (1 g, 4.63 mmol, prepared according to EP 2394998 A1 20111214) was suspended in a saturated solution of sodium bicarbonate (6.4 ml). Sulfonyl chloride (0.54 ml, 6.94 mmol) was added dropwise at 0° C. After 2 h of stirring at this temperature, concentrated HCl was added dropwise to the reaction mixture until pH=7 and the resultant dissolution was directly purified by reverse phase chromatography using SP1® Purification System (C-18 silica from Waters®, water/1:1 acetonitrile-methanol as eluents [0.1% v/v formic acid buffered] 0% to 100%), to obtain 360 mg of the final compound as a white solid. Purity: 99%
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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